5-Chloroindole-2-carboxylic acid methylamide
CAS No.:
Cat. No.: VC20007622
Molecular Formula: C10H9ClN2O
Molecular Weight: 208.64 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C10H9ClN2O |
---|---|
Molecular Weight | 208.64 g/mol |
IUPAC Name | 5-chloro-N-methyl-1H-indole-2-carboxamide |
Standard InChI | InChI=1S/C10H9ClN2O/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9/h2-5,13H,1H3,(H,12,14) |
Standard InChI Key | BPFZXGAWSIZYJJ-UHFFFAOYSA-N |
Canonical SMILES | CNC(=O)C1=CC2=C(N1)C=CC(=C2)Cl |
Chemical and Structural Properties
5-Chloroindole-2-carboxylic acid methylamide belongs to the indole alkaloid family, distinguished by a chlorine atom at the 5-position and a methylamide group at the 2-carboxylic acid position. The compound’s IUPAC name is 5-chloro-N-methyl-1H-indole-2-carboxamide, and its canonical SMILES representation is CNC(=O)C1=CC2=C(N1)C=CC(=C2)Cl. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C₁₀H₉ClN₂O |
Molecular Weight | 208.64 g/mol |
CAS Number | Not explicitly listed |
PubChem CID | 24802032 |
Solubility | Likely soluble in DMSO, DMF |
The indole scaffold’s aromaticity and electron-rich nature facilitate interactions with biological targets, while the methylamide group enhances metabolic stability compared to its carboxylic acid precursor .
Synthesis and Manufacturing
The synthesis of 5-chloroindole-2-carboxylic acid methylamide typically proceeds via amidation of 5-chloroindole-2-carboxylic acid. While detailed protocols are proprietary, general steps involve:
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Chlorination: Introducing chlorine at the 5-position of indole-2-carboxylic acid using reagents like sulfuryl chloride or N-chlorosuccinimide .
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Amidation: Reacting the carboxylic acid with methylamine in the presence of a coupling agent (e.g., EDCl/HOBt) to form the methylamide.
Commercial suppliers such as Carl Roth offer the compound in quantities ranging from 500 mg to 10 g, with purity levels exceeding 95%. The one-pot synthesis methodologies described in related patents (e.g., CN108840854B for analogous thiophene derivatives) suggest potential industrial scalability, though specific adaptations for indole systems remain unexplored .
Pharmaceutical and Research Applications
This compound’s primary application lies in medicinal chemistry, where it acts as a building block for:
Anti-Inflammatory Agents
The methylamide moiety can inhibit cyclooxygenase-2 (COX-2) by mimicking arachidonic acid’s binding pocket. Derivatives have shown promise in reducing prostaglandin E₂ levels in vitro .
Anticancer Therapeutics
Modifications at the indole core enable interactions with kinase domains. For instance, methylamide-substituted indoles demonstrate inhibitory activity against VEGFR-2, a target in angiogenesis-dependent cancers .
Antimicrobial Compounds
The chlorine atom enhances lipophilicity, improving membrane penetration in Gram-positive bacteria. Structure-activity relationship (SAR) studies highlight its role in optimizing bacteriostatic potency.
Hazard Category | Precautionary Measures |
---|---|
Skin Contact | Wear nitrile gloves; rinse with water |
Inhalation | Use fume hood; avoid aerosolization |
Storage | Store at 2–8°C in airtight containers |
Material Safety Data Sheets (MSDS) recommend avoiding prolonged exposure and disposing of waste via incineration.
Comparative Analysis with 5-Chloroindole-2-carboxylic Acid
The methylamide derivative offers distinct advantages over its carboxylic acid precursor (C₉H₆ClNO₂, MW 195.60 g/mol) :
Parameter | Methylamide | Carboxylic Acid |
---|---|---|
Solubility | Higher in organic solvents | Poor aqueous solubility |
Bioavailability | Enhanced membrane permeability | Limited due to ionization |
Synthetic Utility | Direct coupling in drug design | Requires activation for amidation |
This comparison underscores the methylamide’s versatility in drug design, particularly for central nervous system (CNS) targets where lipophilicity is critical.
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